4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride
CAS No.:
Cat. No.: VC13878570
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13ClN2O2 |
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Molecular Weight | 276.72 g/mol |
IUPAC Name | 4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H |
Standard InChI Key | QRDGBFIQWNWESP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl |
Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride, reflecting its core structure:
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A benzonitrile group (C₆H₄CN) at the para position.
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A phenoxy bridge connecting to a 4-amino-3-(hydroxymethyl)phenyl group.
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A hydrochloride salt formed via protonation of the primary amine.
Its molecular formula is C₁₄H₁₃ClN₂O₂, with a calculated molecular weight of 276.72 g/mol (base compound: 240.26 g/mol ; HCl: 36.46 g/mol) .
Structural and Spectroscopic Data
While detailed spectral data (e.g., NMR, IR) are proprietary, the compound’s structure is confirmed via:
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High-performance liquid chromatography (HPLC) for purity assessment .
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X-ray crystallography (if available) for solid-state conformation.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step sequence, as inferred from analogous protocols in patent literature :
Step 1: Bromination and Cyanation
A benzoxazolinone precursor undergoes bromination followed by cyanation using CuCN or Zn(CN)₂ in polar solvents (e.g., dimethylformamide) at 120–175°C .
Step 2: Carbamate Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst .
Step 4: Deprotection and Salt Formation
The Boc group is removed using trifluoroacetic acid (TFA), followed by HCl treatment to form the hydrochloride salt .
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) |
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Bromination | Br₂, 0–20°C, 12 h | 85–90 |
Cyanation | CuCN, DMF, 150°C, 6 h | 70–75 |
Carbamate Protection | Boc₂O, DMAP, THF, rt, 2 h | 66 |
Deprotection | TFA, 0°C to rt, 4 h | 71 |
Industrial-Scale Production
Manufacturer Combi-Blocks produces the compound under controlled conditions, with:
Physicochemical Properties
Stability and Reactivity
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Light Sensitivity: Stable under inert atmosphere; prolonged light exposure may cause degradation.
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Reactive Groups: Primary amine (-NH₂), hydroxymethyl (-CH₂OH), and nitrile (-CN) enable diverse derivatization .
Applications in Pharmaceutical Research
Intermediate for Urea Derivatives
The compound serves as a precursor to N-phenyl-N'-(2-hydroxy-4-cyanophenyl)urea analogs, which inhibit interleukin-8 (IL-8) and related chemokines implicated in inflammatory diseases .
Example: Reaction with 2-bromophenyl isocyanate in acetonitrile yields a urea derivative with anti-inflammatory activity .
Bioconjugation and Prodrug Development
The hydroxymethyl group facilitates esterification or etherification for prodrug synthesis, enhancing bioavailability of parent drugs.
Analytical and Quality Control Methods
Stability Testing
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